4-Chloro-2,3,5,6-tetrahydroxyhexanal
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3,5,6-tetrahydroxyhexanal typically involves the chlorination of a suitable hexose derivative. One common method is the selective chlorination of 2,3,5,6-tetrahydroxyhexanal using thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 4-chloro-2,3,5,6-tetrahydroxyhexanoic acid.
Reduction: Formation of 4-chloro-2,3,5,6-tetrahydroxyhexanol.
Substitution: Formation of 4-azido-2,3,5,6-tetrahydroxyhexanal or 4-thio-2,3,5,6-tetrahydroxyhexanal.
Scientific Research Applications
4-Chloro-2,3,5,6-tetrahydroxyhexanal has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Chloro-2,3,5,6-tetrahydroxyhexanal involves its interaction with specific molecular targets. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,3,5,6-tetrahydroxyhexanoic acid
- 4-Chloro-2,3,5,6-tetrahydroxyhexanol
- 4-Azido-2,3,5,6-tetrahydroxyhexanal
Uniqueness
4-Chloro-2,3,5,6-tetrahydroxyhexanal is unique due to its combination of a chlorine atom and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various fields of research and industry .
Biological Activity
4-Chloro-2,3,5,6-tetrahydroxyhexanal , also known as (2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal , is a chlorinated derivative of a hexose sugar and a modified form of galactose. Its unique structure includes four hydroxyl groups and a chlorine atom at the fourth carbon position, which contributes to its distinct biological activities and potential pharmaceutical applications .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro assays demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The compound’s mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Antioxidant Activity
The compound has also shown significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Glycan Recognition and Metabolism
Interaction studies reveal that this compound has a binding affinity to proteins involved in glycan recognition. This interaction may influence biological pathways related to cell signaling and immune response. Such findings highlight its potential role in modulating immune functions and its application in immunotherapy .
Cytotoxicity Studies
In cytotoxicity assays conducted on various cancer cell lines, the compound exhibited selective toxicity. The results indicated that it could induce apoptosis in tumor cells while sparing normal cells, making it a candidate for further investigation in cancer therapeutics .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations (0.1%, 0.5%, 1%) using the disk diffusion method. Results showed significant inhibition zones for both bacteria at concentrations above 0.5%, demonstrating its potential as an antimicrobial agent.
Concentration | S. aureus Inhibition Zone (mm) | E. coli Inhibition Zone (mm) |
---|---|---|
0.1% | 8 | 7 |
0.5% | 15 | 14 |
1% | 20 | 18 |
Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant activity using the DPPH radical scavenging assay, the compound showed a dose-dependent response:
Concentration (µg/mL) | % Scavenging Activity |
---|---|
10 | 25 |
50 | 50 |
100 | 75 |
These results indicate that higher concentrations of the compound significantly enhance its antioxidant capacity.
Properties
Molecular Formula |
C6H11ClO5 |
---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
4-chloro-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2 |
InChI Key |
KWXIWFADURXYFY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)Cl)O)O |
Origin of Product |
United States |
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